(5Z)-3-cyclohexyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a fluorophenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone ring, introduction of the cyclohexyl group, and the attachment of the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(5Z)-3-CYCLOHEXYL-5-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C24H25FN2O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H25FN2O2S/c1-26-22(23(28)27(24(26)30)20-8-3-2-4-9-20)15-17-10-12-21(13-11-17)29-16-18-6-5-7-19(25)14-18/h5-7,10-15,20H,2-4,8-9,16H2,1H3/b22-15- |
InChI Key |
HZXGGUIZJXFYOB-JCMHNJIXSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)/C(=O)N(C1=S)C4CCCCC4 |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)N(C1=S)C4CCCCC4 |
Origin of Product |
United States |
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